

Applications of 1-(1-Methylcyclohexyl)ethanone in organic synthesis

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Compound of Interest

Compound Name: 1-(1-Methylcyclohexyl)ethanone

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An In-Depth Guide to the Synthetic Applications of **1-(1-Methylcyclohexyl)ethanone**

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Introduction: A Versatile Ketone in Organic Synthesis

1-(1-Methylcyclohexyl)ethanone, also known as 1-acetyl-1-methylcyclohexane, is a valuable ketone building block in synthetic organic chemistry.[1][2] Its structure, featuring a quaternary center adjacent to a carbonyl group, presents both unique steric challenges and opportunities for complex molecular construction.[2] With a molecular formula of $C_9H_{16}O$ and a molecular weight of approximately 140.22 g/mol, this compound serves as a key intermediate in a variety of chemical transformations.[1][3] The electrophilic nature of its carbonyl carbon allows for a range of nucleophilic additions, while the adjacent α -protons can be manipulated for enolate formation, leading to further functionalization.[2] This guide explores the primary synthetic routes to this ketone and delves into its most significant applications, providing detailed mechanistic insights and actionable laboratory protocols for researchers in organic synthesis and drug development.

Property	Value
CAS Number	2890-62-2[3][4]
Molecular Formula	C ₉ H ₁₆ O[1][3]
Molecular Weight	140.22 g/mol [3][4]
IUPAC Name	1-(1-methylcyclohexyl)ethanone[1][4]
Boiling Point	186.5 °C[3]
Density	0.95 g/cm ³ [3]

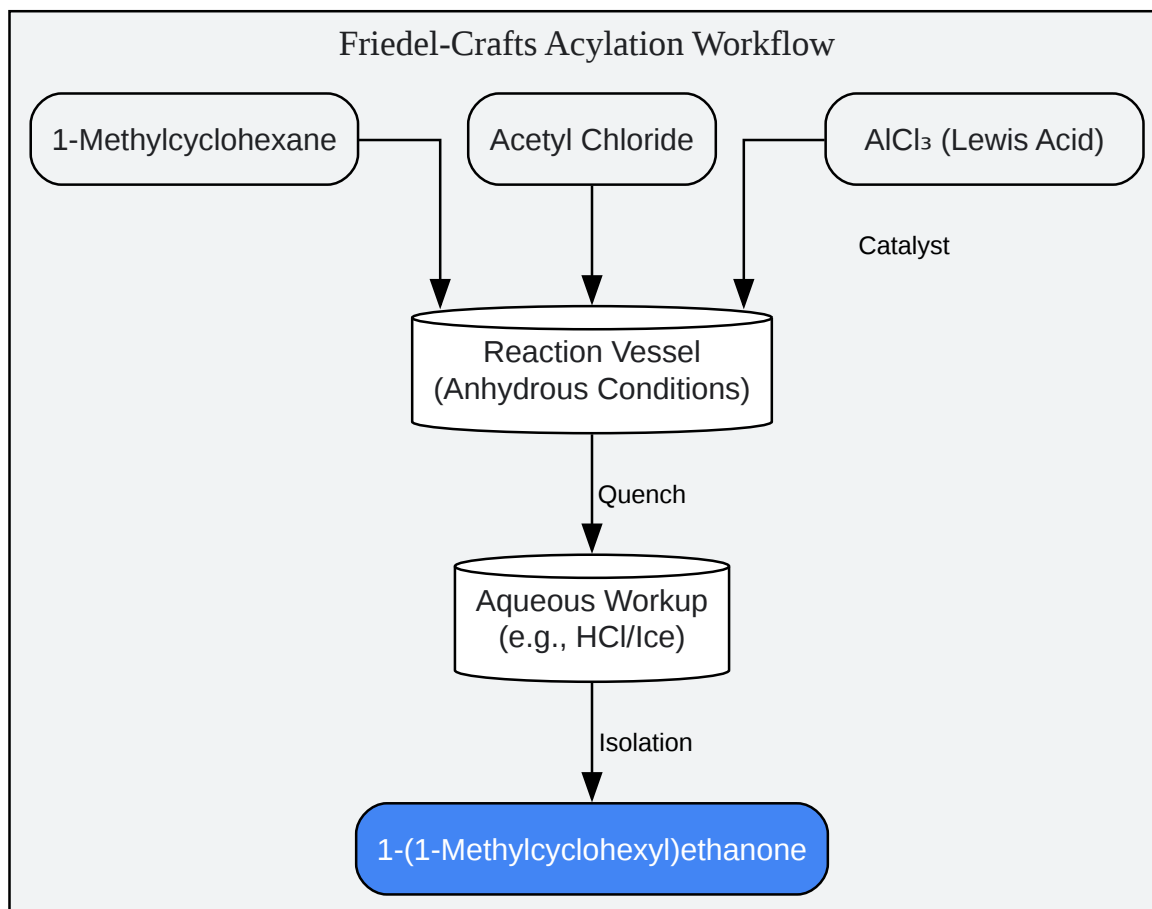
Synthetic Pathways to 1-(1-Methylcyclohexyl)ethanone

The efficient synthesis of the title compound is crucial for its use as a starting material. Several reliable methods have been established, with the choice often depending on the availability of precursors and the desired scale of the reaction.

Friedel-Crafts Acylation

A primary and direct method for synthesizing **1-(1-methylcyclohexyl)ethanone** is the Friedel-Crafts acylation of 1-methylcyclohexane.[2] This electrophilic substitution reaction utilizes an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Causality and Mechanistic Insight: The Lewis acid coordinates to the acetyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich C-H bond of the tertiary carbon in 1-methylcyclohexane, leading to the formation of the ketone after the loss of a proton. The choice of a strong Lewis acid is critical to activate the acylating agent sufficiently for reaction with an aliphatic system.



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Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction with Nitriles

An alternative approach involves the reaction of a Grignard reagent with a nitrile.^[1] Specifically, methylcyclohexylmagnesium bromide can be reacted with acetonitrile. The initial nucleophilic attack of the Grignard reagent on the nitrile carbon forms a magnesium imine salt intermediate.^[1] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.^[1] This method is advantageous as it builds the carbon skeleton in a controlled manner.

Application 1: Ring Contraction via Favorskii Rearrangement

One of the most powerful applications of cyclic α -halo ketones is the Favorskii rearrangement, which facilitates a ring contraction to produce cycloalkanecarboxylic acid derivatives.[5][6][7] For **1-(1-methylcyclohexyl)ethanone**, this requires a two-step process: α -halogenation followed by the base-induced rearrangement.

Causality and Mechanistic Insight: The reaction is initiated by the formation of an enolate on the α' -carbon (the methylene group of the ring), away from the halogen.[5][7] This enolate then undergoes an intramolecular S_N2 reaction, displacing the halide to form a strained bicyclic cyclopropanone intermediate.[5][7] A nucleophile (such as a hydroxide or alkoxide from the base) then attacks the carbonyl carbon of this intermediate.[7] The subsequent ring-opening of the tetrahedral intermediate occurs to break the weakest bond, leading to the formation of the more stable carbanion.[7] In this case, cleavage leads to a five-membered ring, which is then protonated to yield the final 1-methylcyclopentanecarboxylic acid derivative. The choice of base is critical: using an alkoxide (e.g., sodium ethoxide) yields an ester, while hydroxide yields a carboxylic acid.[5][7]



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Caption: Mechanism of the Favorskii Rearrangement.

Protocol 1: Synthesis of Ethyl 1-Methylcyclopentanecarboxylate via Favorskii Rearrangement

This protocol describes the conversion of **1-(1-methylcyclohexyl)ethanone** to its corresponding ring-contracted ester.

Step 1: α -Bromination of **1-(1-Methylcyclohexyl)ethanone**

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **1-(1-methylcyclohexyl)ethanone** (1.0 eq) in glacial acetic acid.

- **Bromine Addition:** Cool the flask in an ice bath. Slowly add bromine (1.05 eq) dropwise while stirring. Maintain the temperature below 10 °C. Causality: The acidic medium catalyzes enol formation, which is the reactive species for halogenation. Slow addition and cooling prevent runaway reactions and formation of di-brominated byproducts.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Work-up:** Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α -bromo ketone, which can be used in the next step without further purification.

Step 2: Favorskii Rearrangement

- **Base Preparation:** In a separate flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to anhydrous ethanol at 0 °C.[8]
- **Substrate Addition:** To the freshly prepared sodium ethoxide solution, add a solution of the crude α -bromo ketone (1.0 eq) in anhydrous ethanol dropwise at 0 °C.[8]
- **Reaction:** After addition, warm the resulting slurry to room temperature and then heat to reflux (approx. 55-60 °C) for 4 hours.[8] Causality: Heating provides the necessary activation energy for the rearrangement of the cyclopropanone intermediate.
- **Quenching:** Cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
- **Extraction:** Extract the aqueous layer with diethyl ether (3x).
- **Purification & Characterization:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[8] Purify the crude residue by silica gel flash chromatography to afford the final product, ethyl 1-methylcyclopentanecarboxylate. Characterize using NMR, IR, and Mass Spectrometry.

Application 2: Oxidation to Carboxylic Acids

1-(1-Methylcyclohexyl)ethanone can be oxidized to form 1-methylcyclohexanecarboxylic acid, another valuable synthetic intermediate.^[9] A common method for this transformation is the haloform reaction, using reagents like sodium hypobromite.^[9]

Causality and Mechanistic Insight: The haloform reaction proceeds via base-promoted halogenation at the methyl carbon of the acetyl group. The presence of the electron-withdrawing halogens makes the remaining α -protons even more acidic, leading to rapid tri-halogenation. The resulting tri-halomethyl ketone is then attacked by hydroxide at the carbonyl carbon. The subsequent cleavage is driven by the formation of the stable haloform (e.g., bromoform) as a leaving group, yielding the carboxylate salt, which is protonated during acidic workup.

Protocol 2: Synthesis of 1-Methylcyclohexanecarboxylic Acid via Haloform Reaction

- **Reagent Preparation:** Prepare a solution of sodium hypobromite in situ. In a flask cooled in an ice bath, slowly add bromine (3.3 eq) to a stirred solution of sodium hydroxide (10 eq) in water.
- **Substrate Addition:** To this cold hypobromite solution, add **1-(1-methylcyclohexyl)ethanone** (1.0 eq) dropwise, ensuring the temperature remains below 20 °C.
- **Reaction:** Stir the mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.
- **Work-up:** Once the reaction is complete, destroy any excess hypobromite by adding a small amount of sodium bisulfite solution until the yellow color disappears.
- **Isolation:** Transfer the mixture to a separatory funnel and extract with a small amount of hexane to remove any neutral organic impurities.^[9]
- **Acidification:** Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid or oil.^[9]

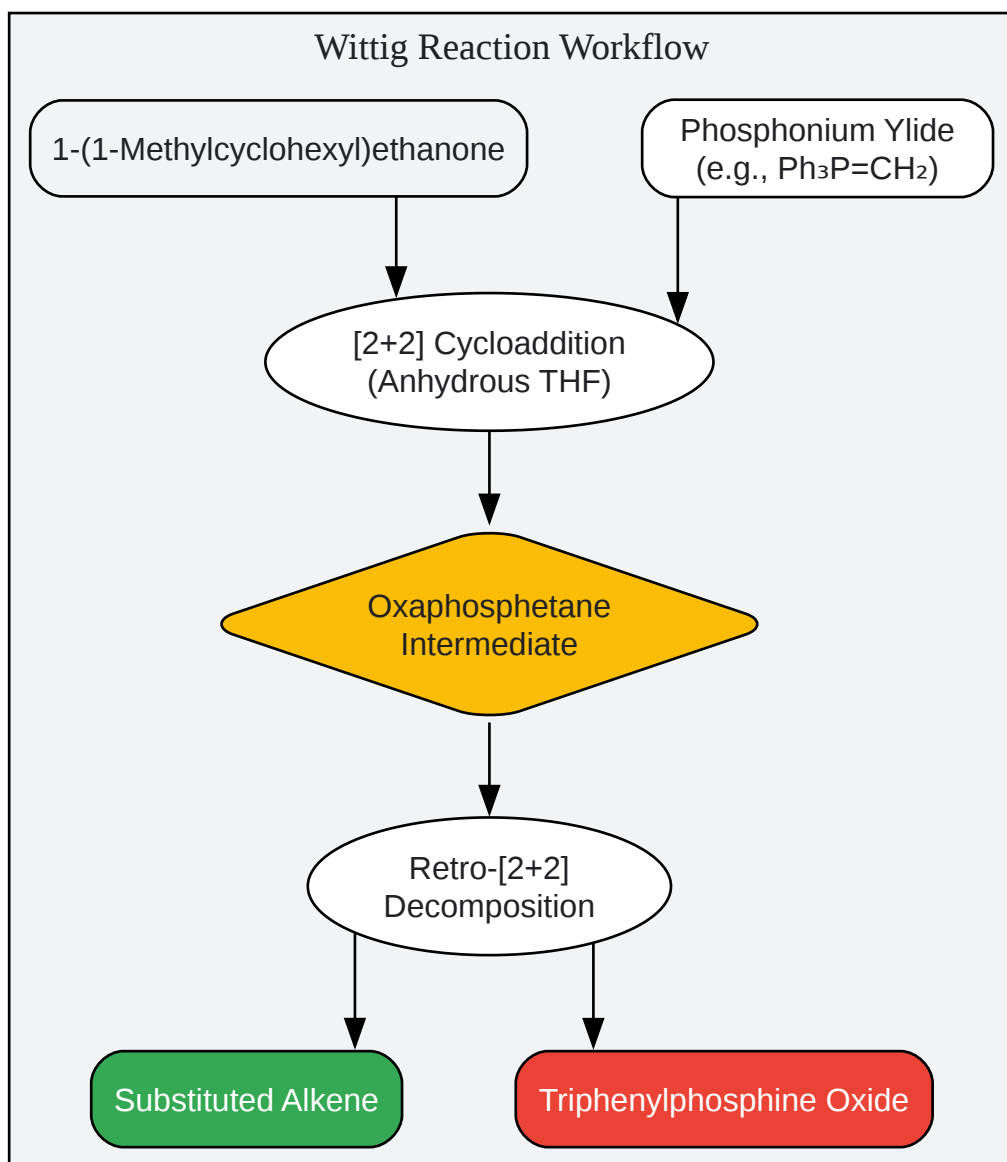
- Extraction and Purification: Extract the liberated acid with hexane (3x).[9] Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[9] Evaporate the solvent to yield 1-methylcyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.[9]

Reaction	Product	Reagents	Typical Yield
Favorskii Rearrangement	Ethyl 1-methylcyclopentanecarboxylate	1. Br ₂ , AcOH; 2. NaOEt, EtOH	70-80% ^[8]
Haloform Reaction	1-Methylcyclohexanecarboxylic acid	NaOBr (from Br ₂ /NaOH)	93-101% (crude) ^[9]

Application 3: Carbonyl Olefination via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes.^{[10][11][12]} **1-(1-Methylcyclohexyl)ethanone** can be reacted with a phosphonium ylide (a Wittig reagent) to generate a substituted alkene, effectively replacing the carbonyl oxygen with a carbon group.^[10]

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the ylide on the electrophilic carbonyl carbon of the ketone.^[13] This is thought to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.^{[10][13][14]} This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.^[13] The choice of ylide is crucial; non-stabilized ylides (e.g., where the carbon is attached to alkyl groups) are highly reactive and typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) are less reactive and favor the E-alkene.^[14]



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Caption: General workflow of the Wittig Reaction.

Protocol 3: Synthesis of 1-Isopropenyl-1-methylcyclohexane via Wittig Reaction

- **Ylide Generation:** In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

- Deprotonation: Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. The formation of the bright yellow/orange ylide will be observed. Allow the mixture to stir at room temperature for 1 hour. Causality: The strong base is required to deprotonate the phosphonium salt, which has a pKa of ~22, to form the reactive ylide.^[13]
- Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of **1-(1-methylcyclohexyl)ethanone** (1.0 eq) in anhydrous THF dropwise.
- Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.
- Work-up: Quench the reaction by adding water. Extract the product with pentane or diethyl ether (3x).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents like pentane and can sometimes be removed by filtration or by flash chromatography on silica gel. Concentrate the filtrate to obtain the crude alkene, which can be purified by distillation.

Conclusion

1-(1-Methylcyclohexyl)ethanone is a synthetically versatile building block with significant applications in organic synthesis. Its utility in sophisticated transformations such as the Favorskii rearrangement for ring contraction, its straightforward oxidation to valuable carboxylic acids, and its participation in classic C-C bond-forming reactions like the Wittig olefination underscore its importance. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers aiming to leverage the unique reactivity of this ketone in the design and execution of complex synthetic strategies.

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